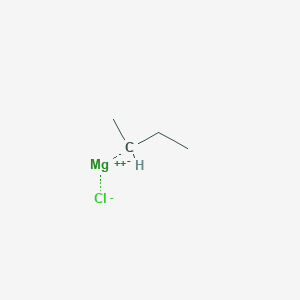

sec-ブチルマグネシウムクロリド

概要

説明

Sec-butylmagnesium chloride is a Grignard reagent, which is a type of organomagnesium compound used extensively in organic synthesis. These reagents are typically used for their strong nucleophilic properties, allowing them to react with a variety of electrophiles. The sec-butyl group attached to the magnesium chloride indicates that the butyl group is a secondary butyl, meaning the functional group is attached to the second carbon in the butane chain.

Synthesis Analysis

Molecular Structure Analysis

While the molecular structure of sec-butylmagnesium chloride is not explicitly analyzed in the provided papers, it can be inferred that the compound consists of a sec-butyl group bonded to a magnesium atom, which in turn is bonded to a chloride ion. The magnesium atom has a partial positive charge, and the chloride ion has a partial negative charge, making the compound polar and highly reactive.

Chemical Reactions Analysis

Paper discusses the use of sec-butylmagnesium chloride in cross-coupling reactions, which are a cornerstone of modern synthetic organic chemistry. The paper highlights the effectiveness of dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II) as a catalyst for the cross-coupling reaction of sec-butylmagnesium chloride with various organic halides, including bromobenzene, β-bromostyrene, and 2-bromopropene. The resulting sec-butyl derivatives were obtained in exceedingly high yields, demonstrating the reagent's utility in forming carbon-carbon bonds.

Physical and Chemical Properties Analysis

The physical and chemical properties of sec-butylmagnesium chloride are not detailed in the provided papers. However, as a Grignard reagent, it is expected to be highly reactive, moisture-sensitive, and typically handled under an inert atmosphere to prevent decomposition or unwanted side reactions. The volumetric properties of sec-butyl chloride, a related compound, are discussed in paper , where it is mixed with various aromatic compounds at 308.15 K. The molar excess volume (VE) values for these mixtures were found to be negative, indicating specific interactions between the molecules, possibly due to electron acceptor-donor interactions. Although this does not directly pertain to sec-butylmagnesium chloride, it provides insight into the behavior of similar alkyl chloride compounds in solution.

科学的研究の応用

グリニャール試薬

Sec-ブチルマグネシウムクロリドはグリニャール試薬です . グリニャール試薬は、有機金属化合物のクラスであり、炭素-炭素結合の形成における標準的なツールです。これらは、アルコール、酸、および他の有機化合物の合成によく使用されます。

クロスカップリング反応

この化合物は、非活性化されたアリールクロリドとの金属触媒クロスカップリング反応に使用できます . クロスカップリング反応は、炭素-炭素結合の形成に役立つ方法であり、さまざまな有機化合物の合成に広く使用されています。

アルコキシトリクロロシランの合成

Sec-ブチルマグネシウムクロリドは、四塩化ケイ素とアルコールと反応させることで、さまざまなアルコキシトリクロロシランの合成に使用できます . アルコキシトリクロロシランは、ケイ素含有化合物および材料の前駆体として使用されます。

有機化合物の合成

グリニャール試薬として、Sec-ブチルマグネシウムクロリドは、幅広い有機化合物の合成に使用できます . これには、アルコール、ケトン、アルデヒド、およびカルボン酸の合成が含まれます。

製薬研究

製薬研究では、Sec-ブチルマグネシウムクロリドは、さまざまな医薬化合物の合成に使用できます<a aria-label="1: " data-citationid="aa188c9b-7dba-cb9e-

Safety and Hazards

将来の方向性

作用機序

Target of Action

Sec-Butylmagnesium chloride is a Grignard reagent . Grignard reagents are organomagnesium compounds that are widely used in organic chemistry for carbon-carbon bond formation. The primary targets of sec-Butylmagnesium chloride are organic compounds with electrophilic carbon atoms, such as carbonyl compounds (aldehydes, ketones, esters, etc.).

Mode of Action

Sec-Butylmagnesium chloride, like other Grignard reagents, is a strong nucleophile and base . It interacts with its targets by donating its pair of electrons to an electrophilic carbon atom in the target molecule. This nucleophilic attack results in the formation of a new carbon-carbon bond.

Biochemical Pathways

Sec-Butylmagnesium chloride is primarily used in metal-catalyzed cross-coupling reactions with non-activated aryl chlorides . It is also used in the synthesis of various alkoxytrichlorosilanes by reacting with tetrachlorosilane and alcohols . These reactions are key steps in many synthetic pathways in organic chemistry.

Result of Action

The result of sec-Butylmagnesium chloride’s action is the formation of new organic compounds through the creation of new carbon-carbon bonds . This enables the synthesis of a wide variety of complex organic molecules, including pharmaceuticals, polymers, and other chemical products.

Action Environment

The action of sec-Butylmagnesium chloride is highly dependent on the environmental conditions. It is sensitive to air and moisture , and therefore, must be handled under an inert atmosphere (like nitrogen or argon) and used in anhydrous (water-free) conditions. The presence of water or oxygen can lead to the decomposition of the Grignard reagent, reducing its efficacy. The temperature and solvent used can also influence the reaction rate and product yield.

特性

IUPAC Name |

magnesium;butane;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9.ClH.Mg/c1-3-4-2;;/h3H,4H2,1-2H3;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNLPNVNWHDKDMN-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[CH-]C.[Mg+2].[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClMg | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70884834 | |

| Record name | Magnesium, chloro(1-methylpropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70884834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

15366-08-2 | |

| Record name | Magnesium, chloro(1-methylpropyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015366082 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium, chloro(1-methylpropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Magnesium, chloro(1-methylpropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70884834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | sec-butylmagnesium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.806 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of sec-Butylmagnesium chloride in the reaction with Dichlorobis(cyclopentadienyl)titanium?

A1: sec-Butylmagnesium chloride acts as a Grignard reagent in this reaction. [] Grignard reagents are organomagnesium halides known for their nucleophilic properties. In this specific case, sec-Butylmagnesium chloride likely acts as a nucleophile, attacking the electrophilic titanium center in Dichlorobis(cyclopentadienyl)titanium. This interaction could lead to the substitution of one or both chlorine atoms, forming a new titanium-carbon bond and yielding a new organometallic compound. Further research is needed to elucidate the exact reaction mechanism and products formed.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,9-Dimethyl-furo[3,2-g]chromen-7-one](/img/structure/B95139.png)

![4beta-(Isobutyryloxy)-3,4abeta,5beta-trimethyl-4,4a,5,6-tetrahydronaphtho[2,3-b]furan-9(7H)-one](/img/structure/B95142.png)

![1-Azabicyclo[1.1.0]butane](/img/structure/B95151.png)

![N,N-Diethylbenzo[c]cinnolin-4-amine](/img/structure/B95152.png)